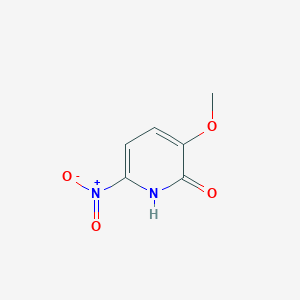![molecular formula C13H17BrO2S B1403079 Methyl 4-[(5-bromopentyl)thio]benzoate CAS No. 877861-73-9](/img/structure/B1403079.png)
Methyl 4-[(5-bromopentyl)thio]benzoate
Overview
Description
Methyl 4-[(5-bromopentyl)thio]benzoate: is a synthetic organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromopentylthio group attached to the benzoate moiety. This compound is commonly used in various fields of research, including chemistry, biology, medicine, and industry, due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(5-bromopentyl)thio]benzoate typically involves the reaction of methyl 4-mercaptobenzoate with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl formamide at room temperature for several hours . The general reaction scheme is as follows:
Methyl 4-mercaptobenzoate+1,5-dibromopentaneK2CO3,DMFMethyl 4-[(5-bromopentyl)thio]benzoate
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions can be optimized for larger-scale production by adjusting the concentrations of reactants and solvents, as well as reaction times and temperatures.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(5-bromopentyl)thio]benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromopentyl group can be replaced by other nucleophiles.
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products:
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or amines.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Scientific Research Applications
Methyl 4-[(5-bromopentyl)thio]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-[(5-bromopentyl)thio]benzoate involves its reactivity with various nucleophiles and electrophiles. The bromopentyl group can participate in nucleophilic substitution reactions, while the thioether and ester groups can undergo oxidation and reduction reactions, respectively. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-(chloromethyl)benzoate
- Methyl 4-(iodomethyl)benzoate
Uniqueness: Methyl 4-[(5-bromopentyl)thio]benzoate is unique due to the presence of the bromopentylthio group, which provides distinct reactivity compared to other halomethyl benzoates. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
methyl 4-(5-bromopentylsulfanyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2S/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENCCDZPOFGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

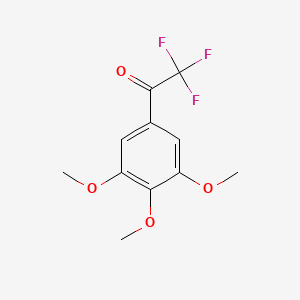
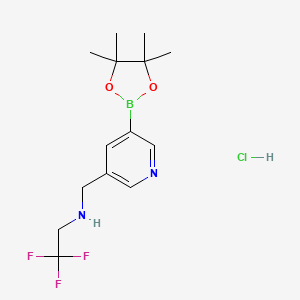
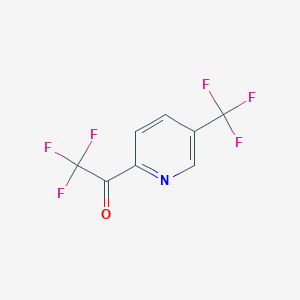
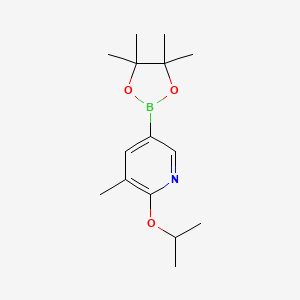
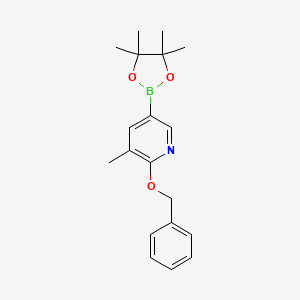

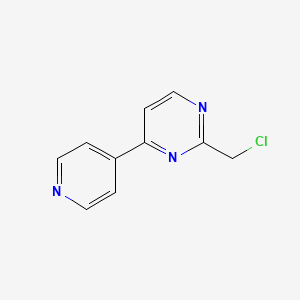

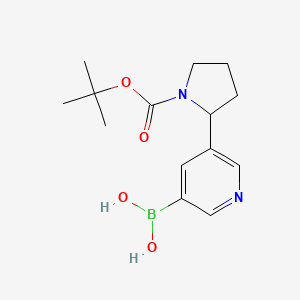
![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)

